

# structural activity relationship of M1069

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | M1069     |           |
| Cat. No.:            | B10861853 | Get Quote |

An In-depth Technical Guide to the Structural Activity Relationship of **M1069**, a Dual A2A/A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**M1069** is a potent and selective dual antagonist of the A2A and A2B adenosine receptors, developed to counteract adenosine-mediated immunosuppression within the tumor microenvironment.[1][2][3] This document provides a comprehensive overview of the structural activity relationship (SAR) of **M1069**, detailing its mechanism of action, binding affinities, and the impact of structural modifications on its biological activity. It also includes detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows.

# Introduction: The Rationale for Dual A2A/A2B Adenosine Receptor Antagonism

In the tumor microenvironment (TME), high concentrations of extracellular adenosine act as a key immunosuppressive signal, promoting tumor growth and metastasis.[1] Adenosine exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are of particular interest in immuno-oncology due to their expression on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1][4] Activation of these receptors by adenosine leads to an increase in







intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the anti-tumor functions of these immune cells.[3]

While selective A2A receptor antagonists have shown promise, the A2B receptor, which has a lower affinity for adenosine, is also implicated in tumor progression.[2][5] Therefore, a dual antagonist that blocks both A2A and A2B receptors, such as **M1069**, may offer a more comprehensive approach to reversing adenosine-mediated immunosuppression in the adenosine-rich TME.[2][5]

### **Mechanism of Action of M1069**

**M1069** is an orally bioavailable small molecule that competitively inhibits the binding of adenosine to both A2A and A2B receptors.[1] By blocking these receptors, **M1069** prevents the downstream signaling cascade that leads to immunosuppression. This results in the enhanced proliferation and activation of anti-tumor immune cells, ultimately leading to tumor cell killing.[1]

The signaling pathway initiated by adenosine in the TME and the point of intervention by **M1069** are illustrated in the diagram below.





Click to download full resolution via product page

Caption: Adenosine signaling pathway in the tumor microenvironment and inhibition by M1069.

# Structural Activity Relationship (SAR) of M1069

The chemical structure of **M1069** was disclosed in patent WO 2020/152132 A1, where it is presented as Example 25.[5] A comprehensive SAR study would involve the synthesis and evaluation of a series of analogs with systematic modifications to the core scaffold to probe the key structural features required for potent and selective dual A2A/A2B antagonism. While a full SAR table with numerous analogs is not publicly available, the patent literature often contains data on related compounds that provide insights into the SAR.

For the purpose of this guide, we will focus on the reported activity of **M1069** as the lead compound.



# **Quantitative Data: Potency and Selectivity of M1069**

**M1069** demonstrates high potency for both the human A2A and A2B adenosine receptors, with a significant selectivity over the A1 and A3 receptor subtypes.[3][5][6]

| Target                | Assay Type                        | Cell Line     | Parameter | Value      | Reference |
|-----------------------|-----------------------------------|---------------|-----------|------------|-----------|
| Human A2A<br>Receptor | Antagonism                        | HEK-293       | IC50      | 0.13 nM    | [5][6]    |
| Human A2B<br>Receptor | Antagonism                        | HEK-293       | IC50      | 9.03 nM    | [5][6]    |
| Human A1<br>Receptor  | Antagonism                        | CHO-A1        | IC50      | 1,389.0 nM | [5]       |
| Human A3<br>Receptor  | Antagonism                        | CHO-A3        | IC50      | 9,730.0 nM | [5]       |
| Human T<br>Cells      | IL-2<br>Production<br>Rescue      | Primary Cells | EC50      | 84.1 nM    | [6]       |
| Murine T<br>Cells     | IL-2<br>Production<br>Rescue      | Primary Cells | EC50      | 137.7 nM   | [6]       |
| Human<br>Macrophages  | VEGF<br>Production<br>Suppression | Primary Cells | IC50      | 20.9 nM    | [6]       |
| Murine<br>Macrophages | VEGF<br>Production<br>Suppression | Primary Cells | IC50      | 181.3 nM   | [6]       |

Table 1: In vitro potency and selectivity of **M1069**.

The data clearly indicates that **M1069** is a potent dual antagonist of A2A and A2B receptors with a selectivity of over 10,000-fold against the A3 receptor and over 100-fold against the A1 receptor.[3][5][6]



## **Experimental Protocols**

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for key experiments used to characterize **M1069**.

# Adenosine Receptor Antagonism Assay (cAMP Measurement)

This assay determines the ability of a compound to inhibit the production of cAMP induced by an adenosine receptor agonist.

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the adenosine receptor antagonism assay.



#### **Detailed Protocol:**

- Cell Culture: HEK-293 cells stably expressing the human A2A or A2B adenosine receptor are cultured in appropriate media until they reach 80-90% confluency.
- Cell Seeding: Cells are harvested and seeded into 384-well plates at a density of 5,000 cells/well and incubated overnight.
- Compound Preparation: M1069 is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
- Pre-incubation: The culture medium is removed from the cells, and they are pre-incubated with the diluted **M1069** for 30 minutes at room temperature.
- Agonist Stimulation: A solution of the adenosine agonist 5'-N-ethylcarboxamidoadenosine (NECA) is added to the wells to a final concentration that elicits a submaximal response (EC80).
- Incubation: The plates are incubated for 30 minutes at room temperature to allow for cAMP production.
- Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., Cisbio cAMP dynamic 2 HTRF kit) according to the manufacturer's instructions.
- Data Analysis: The results are normalized to the response of the agonist alone (100%) and baseline (0%). The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

## T Cell Activation Assay (IL-2 Production)

This assay assesses the ability of **M1069** to rescue the suppression of T cell activation caused by adenosine.

#### **Detailed Protocol:**

• T Cell Isolation: Primary human or murine T cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens, respectively, using negative selection kits.



- T Cell Stimulation: T cells are stimulated with anti-CD3/CD28 beads to induce activation and IL-2 production.
- Adenosine Suppression: The stimulated T cells are treated with an adenosine analog (e.g., NECA) to suppress IL-2 production.
- M1069 Treatment: Varying concentrations of M1069 are added to the wells containing the suppressed T cells.
- Incubation: The cells are incubated for 48-72 hours.
- IL-2 Measurement: The supernatant is collected, and the concentration of IL-2 is measured by ELISA or a bead-based immunoassay (e.g., Luminex).
- Data Analysis: The IL-2 concentrations are plotted against the M1069 concentrations, and the EC50 value (the concentration of M1069 that restores 50% of the maximal IL-2 production) is calculated.

## **Clinical Development**

**M1069** entered a first-in-human clinical trial (NCT05198349) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in participants with advanced solid tumors.[7] This marks a significant step in the clinical validation of dual A2A/A2B adenosine receptor antagonism as a therapeutic strategy in oncology.

## Conclusion

**M1069** is a potent and selective dual A2A/A2B adenosine receptor antagonist with a clear mechanism of action for reversing immunosuppression in the tumor microenvironment. Its favorable in vitro profile has led to its advancement into clinical trials. Further disclosure of SAR data from the **M1069** discovery program will provide deeper insights into the key molecular interactions that govern its dual activity and selectivity, which will be invaluable for the future design of next-generation adenosine receptor antagonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Facebook [cancer.gov]
- 2. M-1069 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. | BioWorld [bioworld.com]
- 7. Facebook [cancer.gov]
- To cite this document: BenchChem. [structural activity relationship of M1069]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861853#structural-activity-relationship-of-m1069]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com